molecular formula C21H18F3N5O2 B2859601 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1260995-15-0

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2859601
CAS No.: 1260995-15-0
M. Wt: 429.403
InChI Key: OBMVARYJRNOXFX-UHFFFAOYSA-N
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Description

The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic molecule featuring a triazoloquinoxaline core fused with an acetamide moiety substituted at the 2-position with a trifluoromethylphenyl group.

Properties

IUPAC Name

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-12(2)18-26-27-19-20(31)28(15-9-5-6-10-16(15)29(18)19)11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMVARYJRNOXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from easily accessible precursors. Key steps often include:

  • Cyclization: Formation of the triazoloquinoxaline core through a condensation reaction.

  • Acylation: Introduction of the phenylacetamide group through an acylation reaction under controlled conditions.

  • Final Assembly: Attachment of the isopropyl and trifluoromethyl groups using standard organic synthesis techniques.

Industrial Production Methods

Large-scale production may involve optimized versions of the laboratory synthesis routes, including:

  • Continuous flow reactions to increase yield and efficiency.

  • Catalytic processes to reduce reaction times and minimize by-products.

  • Advanced purification techniques such as chromatography for high-purity final products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: The quinoxaline ring can be oxidized under specific conditions.

  • Reduction: The ketone group within the triazoloquinoxaline structure can be reduced to secondary alcohols.

  • Substitution: The phenyl ring and the nitrogen atoms in the triazoloquinoxaline core allow for a variety of substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents and nucleophilic substitution reagents under mild to moderate conditions.

Major Products

Scientific Research Applications

The compound is valuable in several fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: Often binds to proteins or enzymes, affecting their activity.

  • Pathways Involved: Can interfere with biochemical pathways related to inflammation, cancer cell growth, or microbial activity.

Comparison with Similar Compounds

Triazoloquinoxaline vs. Triazolopyrimidine (Flumetsulam)

The target compound’s triazoloquinoxaline scaffold differs from Flumetsulam’s triazolopyrimidine system. Quinoxaline’s extended π-conjugation may enhance binding to aromatic enzyme pockets, whereas pyrimidine in Flumetsulam likely contributes to its herbicidal activity via acetolactate synthase (ALS) inhibition . The trifluoromethylphenyl group in the target compound could improve lipophilicity and membrane penetration compared to Flumetsulam’s sulfonamide group, which aids solubility and target specificity.

Acetamide Derivatives (Oxadixyl)

Both compounds share an acetamide backbone, but Oxadixyl’s oxazolidinone ring and methoxy group are critical for fungicidal activity, possibly targeting RNA polymerase in Oomycetes . The target compound’s trifluoromethylphenyl substituent may confer resistance to metabolic degradation, a common advantage of fluorinated groups in agrochemicals.

Triazine-Based Herbicides (Triaziflam)

Triaziflam’s triazine core disrupts photosynthesis, whereas the target compound’s triazoloquinoxaline may inhibit enzymes like kinases or dehydrogenases. The isopropyl group in the target compound could sterically hinder off-target interactions, a feature absent in Triaziflam’s flexible phenoxyethylamine chain.

Research Implications and Limitations

While the provided evidence highlights structural motifs common to pesticidal agents (e.g., triazoles, fluorinated groups), the target compound’s exact mechanism and efficacy remain uncharacterized. Further studies should prioritize:

In vitro assays to evaluate enzyme inhibition (e.g., ALS, cytochrome P450).

Comparative pharmacokinetics to assess bioavailability and metabolic stability against Flumetsulam and Oxadixyl.

Field trials to validate hypothesized herbicidal or fungicidal activity.

The absence of direct pharmacological data for the target compound underscores the need for caution in extrapolating results from structural analogs.

Biological Activity

The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of the triazoloquinoxaline class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a triazoloquinoxaline core linked to an acetamide moiety. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C₁₉H₁₈F₃N₅O
Molecular Weight 385.37 g/mol
CAS Number 1260912-23-9

The primary mechanism of action for this compound is believed to involve DNA intercalation , where the compound inserts itself between DNA base pairs. This interaction disrupts essential cellular processes such as DNA replication and transcription, leading to inhibition of cell growth and proliferation .

Anticancer Activity

Research indicates that derivatives of triazoloquinoxaline exhibit significant anticancer properties. The compound has shown potent cytotoxic effects against various cancer cell lines including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro studies have demonstrated that the compound can induce apoptosis in these cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

The triazoloquinoxaline scaffold has been reported to possess antimicrobial properties. Compounds within this class have shown activity against a range of pathogens including bacteria and fungi. For instance:

  • Compounds derived from this scaffold exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have highlighted the potential of triazoloquinoxaline derivatives in drug development:

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of various triazoloquinoxaline derivatives against cancer cell lines. The lead compound exhibited an EC50 value of 365 nM against A375 melanoma cells, indicating strong anticancer potential compared to standard chemotherapeutics .
  • Antimicrobial Evaluation :
    • Another research highlighted the antimicrobial efficacy of related compounds against drug-resistant strains. The derivatives demonstrated significant activity with MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains .

Pharmacokinetics

In silico studies on similar compounds suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, further experimental validation is necessary to confirm these predictions for the specific compound .

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